molecular formula C15H10N2O4 B13727204 2-(1H-Benzo[d]imidazol-1-yl)terephthalic acid

2-(1H-Benzo[d]imidazol-1-yl)terephthalic acid

Katalognummer: B13727204
Molekulargewicht: 282.25 g/mol
InChI-Schlüssel: IOBQGCBREPUNHT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1H-Benzo[d]imidazol-1-yl)terephthalic acid is a compound with the molecular formula C11H8N2O4 and a molecular weight of 232.19 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a benzimidazole ring attached to a terephthalic acid moiety, which imparts unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Benzo[d]imidazol-1-yl)terephthalic acid typically involves the reaction of 1H-benzimidazole with terephthalic acid under specific conditions. One common method includes the use of a solvent such as dimethyl sulfoxide (DMSO) and a base like potassium hydroxide (KOH) at elevated temperatures . The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

2-(1H-Benzo[d]imidazol-1-yl)terephthalic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted benzimidazole derivatives .

Wirkmechanismus

The mechanism of action of 2-(1H-Benzo[d]imidazol-1-yl)terephthalic acid involves its interaction with molecular targets and pathways within biological systems. For instance, it can inhibit specific enzymes or receptors, leading to the disruption of cellular processes. In antimicrobial applications, it may interfere with bacterial cell wall synthesis or protein function . In cancer research, it can induce apoptosis (programmed cell death) in tumor cells by targeting specific signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(1H-Benzo[d]imidazol-1-yl)terephthalic acid is unique due to its specific combination of the benzimidazole and terephthalic acid moieties. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .

Eigenschaften

Molekularformel

C15H10N2O4

Molekulargewicht

282.25 g/mol

IUPAC-Name

2-(benzimidazol-1-yl)terephthalic acid

InChI

InChI=1S/C15H10N2O4/c18-14(19)9-5-6-10(15(20)21)13(7-9)17-8-16-11-3-1-2-4-12(11)17/h1-8H,(H,18,19)(H,20,21)

InChI-Schlüssel

IOBQGCBREPUNHT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)N=CN2C3=C(C=CC(=C3)C(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.